REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:14]([OH:16])=O)=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.C[N:18](C)C=O.C(Cl)(=O)C(Cl)=O>ClCCl>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:14]([NH2:18])=[O:16])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
|
Name
|
32
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at that temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The rate of addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 10° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CONCENTRATION
|
Details
|
after which it was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The semisolid residue was added portionwise to concentrated ammonium hydroxide solution (250 mL) at 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
diluted with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting white precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over phosphorus pentoxide
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |